

# "Methyl 1-formylcyclopropane-1-carboxylate"

## molecular weight and formula

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### Compound of Interest

**Compound Name:** Methyl 1-formylcyclopropane-1-carboxylate

**Cat. No.:** B1424178

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An In-Depth Technical Guide to **Methyl 1-formylcyclopropane-1-carboxylate**

## Authored by a Senior Application Scientist

### Introduction

**Methyl 1-formylcyclopropane-1-carboxylate** is a unique bifunctional molecule that serves as a versatile building block in modern organic synthesis.<sup>[1]</sup> Possessing both an aldehyde and a methyl ester functionality on a strained cyclopropane ring, this compound offers a unique platform for creating complex molecular architectures. Its utility is particularly pronounced in medicinal and process chemistry, where the cyclopropane motif is a valued structural element for enhancing the metabolic stability and biological activity of pharmaceutical agents.<sup>[1][2][3]</sup> This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and insights into its applications for researchers and drug development professionals.

## Physicochemical Properties

The fundamental properties of **Methyl 1-formylcyclopropane-1-carboxylate** are summarized below. These data are critical for its use in experimental design and for predicting its behavior in chemical reactions.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>8</sub> O <sub>3</sub>	[4][5]
Molecular Weight	128.13 g/mol	[4][5]
CAS Number	88157-41-9	[4][5][6]
Appearance	Colorless to light yellow clear liquid	[7]
Purity	Typically >95-98%	[4][7]
Boiling Point	161.6 ± 23.0 °C (Predicted)	[5]
Density	1.336 ± 0.06 g/cm <sup>3</sup> (Predicted)	[5]
Synonyms	1-Formylcyclopropane-1-carboxylic Acid Methyl Ester	[7]

## Synthesis via Ti-Claisen Condensation

A robust and well-documented method for the synthesis of **Methyl 1-formylcyclopropane-1-carboxylate** involves a two-step process starting from methyl 4-chlorobutanoate, utilizing a Ti-Claisen condensation followed by an intramolecular cyclization.[1] This procedure is advantageous due to its reliable yield and scalability.

## Experimental Protocol

The synthesis is performed in two main stages: the formation of the intermediate, methyl 4-chloro-2-formylbutanoate, and its subsequent cyclization.

### Part A: Synthesis of Methyl 4-chloro-2-formylbutanoate[1]

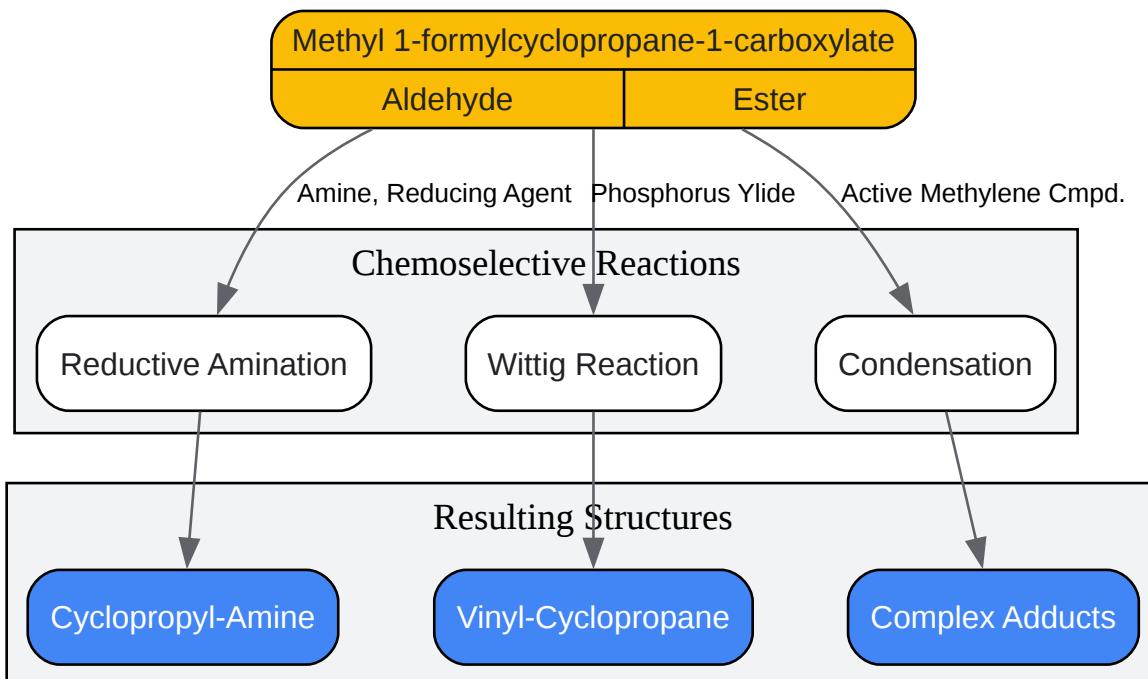
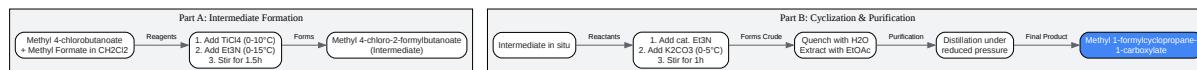
- Reaction Setup: An oven-dried 500-mL three-necked, round-bottomed flask is equipped with a magnetic stir bar, an internal thermometer, and two pressure-equalizing addition funnels.
- Initial Charging: The flask is charged with methyl 4-chlorobutanoate (1.0 equiv), methyl formate (3.0 equiv), and dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).

- Cooling and Reagent Addition: The solution is cooled to 0 °C in an ice bath. Titanium(IV) chloride (TiCl<sub>4</sub>, 2.2 equiv) is added dropwise over 20 minutes, ensuring the internal temperature is maintained between 5–10 °C. The use of TiCl<sub>4</sub>, a strong Lewis acid, is crucial for activating the substrate for the subsequent formylation reaction.
- Base Addition: Following the TiCl<sub>4</sub> addition, triethylamine (Et<sub>3</sub>N, 2.4 equiv) is added dropwise over 30 minutes, keeping the internal temperature below 15 °C. This base is essential for scavenging the HCl generated during the reaction.
- Reaction Monitoring: The reaction is stirred at 10–15 °C for 1.5 hours.

#### Part B: Cyclization to **Methyl 1-formylcyclopropane-1-carboxylate**[[1](#)]

- Base Addition for Cyclization: After the formation of the intermediate, the reaction mixture is cooled to 0 °C. A catalytic amount of triethylamine (10 mol%) is added.
- Intramolecular Cyclization: Anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 3.0 equiv) is added portion-wise over 10 minutes at 0–5 °C. K<sub>2</sub>CO<sub>3</sub> acts as the base to facilitate the intramolecular nucleophilic substitution, leading to the formation of the cyclopropane ring.
- Reaction Completion and Quenching: The suspension is stirred at 0 °C for 1 hour. The reaction is then quenched with water.
- Workup and Extraction: The mixture is transferred to a separatory funnel. The organic phase is separated, and the aqueous phase is re-extracted with ethyl acetate (EtOAc).
- Purification: The combined organic extracts are dried and concentrated. The crude product is purified by distillation under reduced pressure (84–86 °C, 19–25 mmHg) to yield the final product as a colorless liquid.[[1](#)]

## Synthesis Workflow Diagram



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